Methyl 2-amino-1H-indole-3-carboxylate
Overview
Description
Methyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Methyl 2-amino-1H-indole-3-carboxylate, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1H-indole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation, which provides high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Fischer indole synthesis due to its simplicity and efficiency. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and amine derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Methyl 2-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- Methyl indole-3-carboxylate
- 2-Methyl-1H-indole-3-carboxylate
- 1-Methylindole-3-carboxaldehyde
Comparison: Methyl 2-amino-1H-indole-3-carboxylate is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and potential biological activity compared to other indole derivatives. This structural feature allows for more diverse chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-amino-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFELVXMSSKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569227 | |
Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-14-8 | |
Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-Aminoindole-3-carboxylate in the synthesis of pyrido[2,3-b]indoles?
A: Methyl 2-Aminoindole-3-carboxylate serves as a crucial starting material in one of the two synthetic routes described for creating highly functionalized pyrido[2,3-b]indoles []. This route highlights the compound's utility in constructing the tricyclic pyrido[2,3-b]indole scaffold.
Q2: Are there any advantages to using Methyl 2-Aminoindole-3-carboxylate compared to other starting materials?
A: While the research paper [] doesn't directly compare the efficiency of Methyl 2-Aminoindole-3-carboxylate to other potential starting materials, it emphasizes the overall high yields achieved in the synthesis. This suggests that this particular route, utilizing Methyl 2-Aminoindole-3-carboxylate, is a promising approach for obtaining functionalized pyrido[2,3-b]indoles. Further research might delve deeper into comparative studies to establish any specific advantages.
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